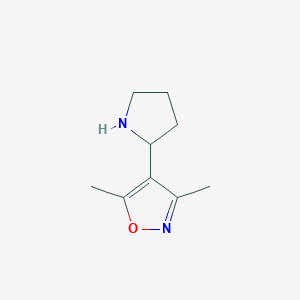

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZSVKOWPTPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649344 | |

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018128-26-1 | |

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but a rationale behind the chosen synthetic strategy.

Introduction and Retrosynthetic Analysis

The target molecule, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, is a disubstituted isoxazole bearing a pyrrolidine moiety at the C4 position. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, can impart favorable pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule suggests that the isoxazole ring can be constructed via a classical cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. This approach points to a key intermediate: a pentane-2,4-dione derivative substituted at the C3 position with the pyrrolidin-2-yl group. To prevent unwanted side reactions at the pyrrolidine nitrogen during the synthesis, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Therefore, the proposed forward synthesis will proceed through the following key stages:

-

Protection of L-proline: Introduction of the Boc protecting group onto the nitrogen of L-proline.

-

Synthesis of a β-ketoester intermediate: A Claisen-type condensation to construct the carbon skeleton of the substituted 1,3-dicarbonyl system.

-

Cyclocondensation: Formation of the isoxazole ring by reacting the β-ketoester with hydroxylamine.

-

Deprotection: Removal of the Boc group to yield the final target molecule.

This strategy allows for the potential preservation of the stereochemistry at the C2 position of the pyrrolidine ring if optically pure L-proline is used as the starting material.

Overall Synthetic Pathway

The proposed synthetic route is depicted in the following workflow diagram:

Caption: Proposed synthetic pathway for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Boc-L-proline Methyl Ester (2)

The synthesis begins with the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate ((Boc)₂O), followed by esterification of the carboxylic acid.

Protocol:

-

N-protection of L-proline:

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

After completion, acidify the reaction mixture with a cold 1M HCl solution to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline as a white solid.

-

-

Esterification:

-

Suspend N-Boc-L-proline (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the solvent under reduced pressure. The resulting residue is N-Boc-L-proline methyl ester (2), which can be used in the next step without further purification.

-

Mechanistic Rationale: The Boc group is introduced to prevent the nucleophilic proline nitrogen from interfering in the subsequent Claisen condensation. Esterification of the carboxylic acid is necessary to provide a suitable electrophile for the condensation reaction.

Stage 2: Synthesis of Methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3)

This key step involves a crossed Claisen condensation between the N-Boc-L-proline methyl ester and the enolate of acetone.

Protocol:

-

Enolate Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Stir the solution for 30 minutes at -78 °C.

-

Add anhydrous acetone (2.0 eq) dropwise to the LDA solution and stir for another 30 minutes to generate the lithium enolate of acetone.

-

-

Claisen Condensation:

-

To the freshly prepared acetone enolate solution, add a solution of N-Boc-L-proline methyl ester (2) (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3).

-

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the quantitative formation of the kinetic enolate of acetone, minimizing self-condensation. The slow addition of the ester to the enolate solution ensures that the enolate is always in excess, which favors the crossed Claisen condensation over the self-condensation of the ester.

Stage 3: Isoxazole Ring Formation

The synthesized β-ketoester is then cyclized with hydroxylamine to form the protected isoxazole.

Protocol:

-

To a solution of methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tert-butyl 2-(3,5-dimethylisoxazol-4-yl)pyrrolidine-1-carboxylate (4), which can be purified by column chromatography if necessary.

Mechanism of Cyclocondensation:

Caption: Mechanism of isoxazole formation.[1]

The reaction proceeds via the initial formation of an oxime at the more reactive ketone carbonyl, followed by intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.[1]

Stage 4: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

-

Dissolve the protected isoxazole (4) (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole (5). Further purification can be achieved by recrystallization or column chromatography.

Rationale for Deprotection: TFA is a strong acid that effectively cleaves the acid-labile Boc group, liberating the free amine.[2][3]

Data Summary

The following table summarizes the expected characteristics of the key compounds in the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | White solid |

| N-Boc-L-proline Methyl Ester (2) | C₁₁H₁₉NO₄ | 229.27 | Colorless oil |

| Methyl 4-(N-Boc-pyrrolidin-2-yl)-3-oxobutanoate (3) | C₁₄H₂₃NO₅ | 285.34 | Yellowish oil |

| tert-Butyl 2-(3,5-dimethylisoxazol-4-yl)pyrrolidine-1-carboxylate (4) | C₁₅H₂₄N₂O₃ | 296.36 | Solid |

| 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (5) | C₉H₁₄N₂O | 166.22 | Oil or solid |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole. The strategy leverages well-established reactions in organic chemistry, including Boc protection, Claisen condensation, and isoxazole synthesis via cyclocondensation. The use of L-proline as a starting material offers the potential for an enantioselective synthesis of the final compound, which is often a critical aspect in drug development. This guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for biological evaluation.

References

-

Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. [Link]

-

sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane. ResearchGate. [Link]

-

α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

-

L-Proline. Organic Syntheses. [Link]

-

The synthesis of L-Pro1. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Organic Syntheses. [Link]

-

Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]

-

Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

-

Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link]

-

Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. [Link]

-

Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

-

Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. [Link]

-

Yield and reaction time of the reaction of acetylacetone with various alkylation agents. ResearchGate. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]

-

Can anyone suggest a suitable method for the Claisen condensation? ResearchGate. [Link]

-

Synthesis, Characterization, and Preliminary Biological Study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). PubMed. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

A Technical Guide to Novel Synthetic Strategies for 4-Substituted 3,5-Dimethylisoxazoles

Abstract: The 4-substituted 3,5-dimethylisoxazole motif is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile role as a pharmacophore and bioisosteric replacement for more labile functionalities. Traditional synthetic routes often suffer from limitations in scope, regioselectivity, and harsh reaction conditions. This guide provides an in-depth exploration of contemporary, field-proven methodologies that overcome these classical challenges. We will dissect three core strategies: the direct, atom-economical C-H functionalization of the pre-formed isoxazole ring; advanced [3+2] cycloaddition reactions enabled by modern techniques like photoredox catalysis; and the highly versatile post-cyclization diversification of a 4-halo-3,5-dimethylisoxazole platform via palladium-catalyzed cross-coupling reactions. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, and designed to provide researchers and drug development professionals with a robust and practical framework for accessing this critical chemical space.

Introduction: The 4-Substituted 3,5-Dimethylisoxazole Scaffold

Significance in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged structure in pharmaceutical science, appearing in a wide array of approved drugs, including the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole.[1] The 3,5-dimethylisoxazole core, in particular, offers a stable, five-membered heterocyclic system. Substitution at the C4 position is of paramount importance as it allows for the precise three-dimensional projection of functional groups that can engage with biological targets. This scaffold is frequently employed to replace metabolically susceptible groups, such as esters or amides, thereby enhancing the pharmacokinetic profile of a drug candidate. The development of efficient and modular synthetic routes to access diverse 4-substituted analogues is therefore a critical endeavor in drug discovery programs.

The Synthetic Challenge: Limitations of Classical Approaches

The quintessential method for isoxazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1][2] To produce a 4-substituted 3,5-dimethylisoxazole, this would necessitate starting with a 3-substituted pentane-2,4-dione. However, this classical approach is fraught with challenges. The synthesis of the required substituted β-diketone precursors can be non-trivial, and the cyclocondensation step itself often requires harsh conditions and can suffer from poor regioselectivity, leading to mixtures of isomeric products.[1] These limitations have spurred the development of more sophisticated and reliable synthetic paradigms.

Strategy I: Direct C-H Functionalization of the Isoxazole Core

The most elegant and atom-economical strategy to synthesize 4-substituted derivatives is to directly functionalize the C4-H bond of the readily available 3,5-dimethylisoxazole. This approach obviates the need for pre-functionalized starting materials, streamlining the synthetic sequence.

Mechanistic Rationale: Transition-Metal Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has revolutionized synthetic chemistry by allowing for the direct conversion of inert C-H bonds into C-C or C-heteroatom bonds.[3] For isoxazoles, palladium catalysis has proven particularly effective. The mechanism for direct arylation typically involves the palladium catalyst undergoing oxidative addition into an aryl halide (Ar-X). The resulting Ar-Pd-X species then coordinates to the isoxazole. A concerted metalation-deprotonation (CMD) pathway, often facilitated by a carboxylate or carbonate base, leads to the cleavage of the C4-H bond and formation of a key palladacycle intermediate. Subsequent reductive elimination forges the new C-C bond and regenerates the active palladium catalyst.[4][5]

Palladium-Catalyzed Direct C4-Arylation

Several protocols have been developed for the direct C-H arylation of isoxazoles. While the C5-H bond is often more acidic and sterically accessible, selective functionalization at the C4 position can be achieved through careful tuning of ligands, bases, and reaction conditions. Kumar and Kapur demonstrated catalyst-driven selectivity, where a Pd-catalyst prefers electrophilic metalation at the C4-H bond to furnish the distal C-H activation product.[6] This method provides a powerful tool for directly coupling aryl halides to the isoxazole core.

Experimental Protocol: Representative Pd-Catalyzed C4-Arylation

This protocol is a representative example based on established methodologies for direct C-H arylation of azoles.[4][5]

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3,5-dimethylisoxazole (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.1 mmol, 1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 5 mL of a high-boiling point, polar aprotic solvent such as N,N-dimethylacetamide (DMA) or anisole.[5]

-

Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dimethylisoxazole.

Data Presentation: C-H Arylation Scope

| Entry | Aryl Iodide | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | 5% Pd(OAc)₂ | 130 | 78 |

| 2 | 4-Iodoanisole | 5% Pd(OAc)₂ | 130 | 85 |

| 3 | 1-Iodo-4-nitrobenzene | 5% Pd(OAc)₂ | 120 | 65 |

| 4 | 2-Iodothiophene | 5% Pd(OAc)₂ | 130 | 72 |

Yields are representative and will vary based on the specific substrate and precise reaction conditions.

Visualization: C-H Activation Workflow

Caption: Workflow for direct C-H arylation.

Strategy II: Advanced Cycloaddition Approaches

The [3+2] cycloaddition of a nitrile oxide with an alkyne is one of the most fundamental and powerful methods for constructing the isoxazole ring.[7] Novel adaptations focus on generating the reactive nitrile oxide intermediate under exceptionally mild conditions, thereby enhancing functional group tolerance and operational simplicity.

Novel Nitrile Oxide Generation: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology, enabling single-electron transfer (SET) processes under mild conditions.[8] This approach can be harnessed to generate nitrile oxides from stable precursors like hydroxyimino acids.[9][10] The mechanism involves a photocatalyst, such as Ru(bpy)₃Cl₂, which becomes highly oxidizing upon excitation with visible light. This excited catalyst can then oxidize the hydroxyimino acid through two sequential single-electron transfers, leading to the formation of the nitrile oxide, which is immediately trapped by an alkyne in a [3+2] cycloaddition.[9]

Experimental Protocol: Photoredox-Mediated Synthesis of a 4-Acyl-3,5-dimethylisoxazole

This protocol is adapted from visible-light-mediated methods for isoxazole synthesis.[8][9]

-

Reactant Preparation: In a vial, dissolve the hydroxyimino acid (e.g., 2-(hydroxyimino)-3-oxobutanoic acid, 1.0 mmol, 1.0 equiv.), but-2-yn-1-one (1.2 mmol, 1.2 equiv.), and a photocatalyst such as Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%) in 10 mL of deoxygenated dimethylformamide (DMF).

-

Reagent Addition: Add a mild base (e.g., NaHCO₃, 2.0 mmol, 2.0 equiv.) and an oxidant (e.g., Oxone, 2.0 mmol, 2.0 equiv.).

-

Reaction Setup: Seal the vial and place it approximately 5-10 cm from a blue LED lamp, using a fan for cooling to maintain room temperature.

-

Irradiation: Stir the reaction mixture under irradiation for 8-16 hours. Monitor for completion by TLC or LC-MS.

-

Work-up & Purification: Upon completion, perform a standard aqueous work-up as described in section 2.3. Purify the crude product via silica gel chromatography to yield the 4-acyl-3,5-dimethylisoxazole.

Visualization: Photoredox Catalytic Cycle

Caption: Photoredox cycle for nitrile oxide generation.

Strategy III: Post-Cyclization Modification via Cross-Coupling

An exceptionally powerful and modular strategy involves first synthesizing a versatile, functionalized isoxazole core, such as 4-bromo-3,5-dimethylisoxazole, which then serves as a platform for diversification through cross-coupling reactions.

Rationale: The 4-Haloisoxazole as a Versatile Platform

The synthesis of 4-bromo-3,5-dimethylisoxazole can be achieved reliably from acetylacetone via bromination followed by cyclocondensation with hydroxylamine. This halogenated intermediate is a stable, crystalline solid that serves as an ideal linchpin. The bromine atom at the C4 position can be readily displaced using a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents.

Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura coupling is one of the most robust and widely used C-C bond-forming reactions, coupling an organoboron species (like a boronic acid) with an organic halide.[11][12][13] Its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids make it the premier choice for late-stage diversification in drug discovery.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the 4-bromoisoxazole; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the C4-C(aryl) bond and regenerate the Pd(0) catalyst.[12]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a standard procedure for Suzuki-Miyaura cross-coupling.[12][14]

-

Vessel Preparation: To a microwave vial or Schlenk tube, add 4-bromo-3,5-dimethylisoxazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add a solvent mixture, typically a 4:1 ratio of an organic solvent to water (e.g., 8 mL dioxane and 2 mL water).

-

Degassing: Bubble argon through the stirred mixture for 10-15 minutes to remove dissolved oxygen.

-

Reaction Execution: Seal the vessel and heat to 90-110 °C for 2-6 hours. Microwave heating can often significantly reduce reaction times. Monitor for completion by TLC or LC-MS.

-

Work-up & Purification: Perform a standard aqueous work-up as described in section 2.3. Purify the crude product via silica gel chromatography or recrystallization.

Data Presentation: Suzuki Coupling Substrate Scope

| Entry | Boronic Acid | Base | Catalyst (mol%) | Yield (%) |

| 1 | Phenylboronic acid | Na₂CO₃ | 3% Pd(PPh₃)₄ | 95 |

| 2 | 4-Methoxyphenylboronic acid | Na₂CO₃ | 3% Pd(PPh₃)₄ | 92 |

| 3 | 3-Pyridinylboronic acid | K₃PO₄ | 3% Pd(PPh₃)₄ | 88 |

| 4 | Thiophene-2-boronic acid | Na₂CO₃ | 3% Pd(PPh₃)₄ | 90 |

Yields are representative and demonstrate the high efficiency of this coupling method.

Visualization: Suzuki Coupling Diversification Workflow

Caption: Modular synthesis via Suzuki coupling.

Enabling Technologies: The Role of Flow Chemistry

Continuous flow chemistry is a powerful enabling technology that is increasingly being adopted for the synthesis of heterocyles and active pharmaceutical ingredients.[15][16] By performing reactions in a continuously flowing stream through a reactor coil, flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous intermediates at any given time, and facilitates seamless scalability.[17] A multi-step synthesis, such as the formation of the 4-haloisoxazole followed immediately by a Suzuki coupling, can be "telescoped" into a single, uninterrupted flow process, significantly boosting efficiency.[18] Photochemical reactions, like the one described in Strategy II, are particularly well-suited to flow reactors, which ensure uniform irradiation of the reaction mixture, leading to higher reproducibility and yields.[19]

Conclusion and Future Outlook

The synthesis of 4-substituted 3,5-dimethylisoxazoles has evolved far beyond classical condensation methods. Modern strategies centered on C-H activation, photoredox catalysis, and robust cross-coupling reactions provide chemists with unparalleled control and flexibility. These novel approaches are not merely academic curiosities; they are practical, high-yielding, and scalable methods that directly address the needs of medicinal chemistry and drug development. The direct C-H functionalization strategy offers supreme atom economy, while the Suzuki cross-coupling of a halogenated platform molecule provides unmatched modularity for building diverse compound libraries. As the field progresses, we anticipate the integration of these chemical strategies with machine learning for reaction optimization and the development of even more selective catalytic systems, further expanding the accessible chemical space around this vital isoxazole scaffold.

References

- Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613-630.

-

Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(20), 3511-3512. [Link]

-

Chen, W., Wang, B., Liu, N., Huang, D., Wang, X., & Hu, Y. (2014). A tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes. Organic Letters, 16(23), 6140-6143. [Link]

-

de la Torre, D., Valente, C., & Santelli, M. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(14), 7435-7445. [Link]

-

Kathuria, A., Sharma, P., & Singh, G. (2022). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity, 26(5), 2939-2948. [Link]

-

Kumar, A., & Kapur, M. (2020). Recent developments in transition-metal catalyzed direct C–H alkenylation, alkylation, and alkynylation of azoles. Molecules, 25(21), 5032. [Link]

-

Li, W., & Wu, J. (2019). Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Lima, D. P., de Souza, A. C., Pinheiro, G. R., da Silva, A. C. M., & da Silva, F. de C. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2322. [Link]

-

Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

-

Svejstrup, T. D., Zawodny, W., Douglas, J. J., Bidgeli, D., Sheikh, N. S., & Leonori, D. (2016). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications, 52(81), 12092-12095. [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Toyokuni, T., et al. (2003). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Various Authors. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. [Link]

-

Zhou, X., et al. (2013). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 9, 2138-2144. [Link]

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. wwjmrd.com [wwjmrd.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 17. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - ProQuest [proquest.com]

- 18. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 19. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity [mdpi.com]

Enantioselective Synthesis of Pyrrolidinyl-Isoxazoles: A Technical Guide for Asymmetric Catalysis

Abstract

The pyrrolidinyl-isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The precise control of stereochemistry is paramount for optimizing pharmacological profiles, making enantioselective synthesis a critical area of research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the asymmetric synthesis of chiral pyrrolidinyl-isoxazoles. We will delve into the mechanistic underpinnings of stereocontrol, provide field-proven insights into experimental design, and present detailed protocols for key synthetic transformations. This guide emphasizes organocatalytic and metal-catalyzed cycloaddition reactions as the principal pathways to these valuable chiral molecules.

Introduction: The Significance of Chiral Pyrrolidinyl-Isoxazoles

The fusion of the pyrrolidine and isoxazole rings creates a three-dimensional molecular architecture that is highly sought after in the development of novel therapeutics. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, offers structural rigidity and multiple points for stereochemical diversity. When combined with the isoxazole moiety, a versatile pharmacophore known for its diverse biological activities, the resulting hybrid structure presents a unique opportunity for finely tuning drug-receptor interactions.[1][2] The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize a single enantiomer of a pyrrolidinyl-isoxazole is not merely an academic challenge but a crucial requirement for the development of safe and efficacious medicines.

This guide will focus on the most prevalent and effective strategies for achieving high levels of enantioselectivity in the synthesis of these important compounds, with a particular emphasis on the practical aspects of reaction design and execution.

Core Synthetic Strategy: The [3+2] Cycloaddition Reaction

The most powerful and widely employed method for the construction of the pyrrolidinyl-isoxazole core is the [3+2] cycloaddition reaction. This reaction involves the combination of a three-atom component (the dipole) and a two-atom component (the dipolarophile) to form a five-membered ring. In the context of this guide, the pyrrolidine ring is typically formed through the reaction of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. The isoxazole moiety is often pre-installed on one of the reactants.

The key to achieving enantioselectivity in these reactions lies in the use of chiral catalysts that can differentiate between the two enantiotopic faces of the reactants, thereby directing the cycloaddition to proceed through a lower energy transition state for the formation of one enantiomer over the other.

Figure 2: Proposed model for stereocontrol in a squaramide-catalyzed [3+2] cycloaddition, highlighting the role of dual hydrogen bonding.

Representative Squaramide-Catalyzed Protocol

The following protocol is a representative example of a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition to synthesize complex pyrrolidinyl-isoxazole derivatives. [3] Experimental Protocol:

-

Materials:

-

3-methyl-4-nitro-5-isatylidenyl-isoxazole (1.0 equiv)

-

N-2,2,2-trifluoroethylisatin ketimine (1.2 equiv)

-

Chiral squaramide catalyst (e.g., a Cinchona alkaloid-derived squaramide) (5 mol%)

-

Dichloromethane (DCM), anhydrous (0.1 M solution)

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3-methyl-4-nitro-5-isatylidenyl-isoxazole and the chiral squaramide catalyst.

-

Add anhydrous DCM via syringe.

-

Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

-

Add the N-2,2,2-trifluoroethylisatin ketimine to the reaction mixture.

-

Stir the reaction at the specified temperature for the recommended time (typically 12-48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched pyrrolidinyl-isoxazole.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

-

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 5 | DCM | -20 | 24 | 95 | >20:1 | 96 |

| 2 | 10 | Toluene | 0 | 36 | 88 | >20:1 | 92 |

| 3 | 5 | Chloroform | -10 | 48 | 91 | 19:1 | 94 |

| 4 | 2 | DCM | -30 | 72 | 85 | >20:1 | 97 |

Table 1: Representative results for the squaramide-catalyzed enantioselective synthesis of a pyrrolidinyl-isoxazole derivative. Data compiled from representative literature. [3]

Metal-Catalyzed Enantioselective Syntheses

While organocatalysis has made significant strides, metal-catalyzed reactions remain a cornerstone of asymmetric synthesis. Chiral metal complexes can offer unique reactivity and selectivity profiles. For the synthesis of pyrrolidinyl-isoxazoles, copper, rhodium, and gold catalysts have shown promise.

Copper-Catalyzed Asymmetric Cycloadditions

Copper complexes, particularly those with chiral bis(oxazoline) (BOX) or phosphine ligands, are effective catalysts for a variety of asymmetric transformations, including [3+2] cycloadditions. [4][5]The Lewis acidic copper center activates the dipolarophile, while the chiral ligand environment dictates the facial selectivity of the approaching dipole.

Figure 3: Simplified mechanistic representation of a copper-catalyzed enantioselective [3+2] cycloaddition.

Rhodium and Gold-Catalyzed Approaches

Rhodium and gold catalysts are also capable of facilitating enantioselective cycloadditions to form pyrrolidine rings. [6][7]Rhodium(II) catalysts are particularly adept at generating metal carbenes from diazo compounds, which can then undergo [3+2] cycloaddition with suitable dipolarophiles. Gold catalysts, known for their carbophilic Lewis acidity, can activate alkynes and allenes towards nucleophilic attack, providing alternative pathways to the desired heterocyclic core. [8][9]While less commonly reported specifically for pyrrolidinyl-isoxazoles, the principles of these catalytic systems are readily adaptable.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts. [10][11][12][13][14]The bifunctional nature of CPAs, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows for the activation of both electrophiles and nucleophiles through hydrogen bonding. In the context of pyrrolidinyl-isoxazole synthesis, CPAs can catalyze the formation of azomethine ylides from their precursors and guide their subsequent cycloaddition with high enantioselectivity.

| Catalyst Type | Key Features | Typical Substrates | Representative ee (%) |

| Squaramides | Dual hydrogen-bond donation; rigid scaffold | Imines, nitroalkenes | 90-99 |

| Copper-BOX | Lewis acid activation; tunable ligand sphere | Enones, acrylates | 85-97 |

| Rhodium-Carboxylates | Carbene generation from diazo compounds | Alkenes, imines | 80-95 |

| Chiral Phosphoric Acids | Brønsted acid catalysis; bifunctional activation | Imines, aldehydes | 88-98 |

Table 2: Comparison of common catalyst systems for the enantioselective synthesis of pyrrolidine-containing heterocycles.

Conclusion and Future Outlook

The enantioselective synthesis of pyrrolidinyl-isoxazoles is a vibrant and evolving field of research. Organocatalysis, particularly with squaramide-based catalysts, has provided highly efficient and selective methods for the construction of these complex chiral molecules. Metal-catalyzed approaches, while perhaps less explored for this specific scaffold, offer significant potential for the development of novel and complementary synthetic strategies.

Future research in this area will likely focus on several key aspects:

-

Expansion of Substrate Scope: The development of catalysts that can accommodate a wider range of functional groups and substitution patterns on both the pyrrolidine and isoxazole rings.

-

Discovery of Novel Catalytic Systems: The design and synthesis of new chiral catalysts with improved activity and selectivity.

-

Greener Synthetic Methodologies: The use of more environmentally benign solvents and reaction conditions.

-

Application in Target-Oriented Synthesis: The application of these enantioselective methods to the total synthesis of biologically active natural products and the development of new drug candidates.

This guide has provided a foundational understanding of the key principles and practical considerations for the enantioselective synthesis of pyrrolidinyl-isoxazoles. Armed with this knowledge, researchers and drug development professionals can more effectively design and execute synthetic campaigns to access these valuable chiral compounds.

References

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6536. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Accounts of Chemical Research, 56(7), 774-790. [Link]

-

Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids. (2005). ChemInform, 36(14). [Link]

-

Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2018). Chemistry – An Asian Journal, 13(17), 2411-2415. [Link]

-

Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie International Edition, 50(18), 4173-4177. [Link]

-

Gold(I)‐Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie, 123(18), 4261-4265. [Link]

-

Li, T., & Du, D. (2022). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry, 20(4), 817-823. [Link]

-

Gómez-Orellana, M., et al. (2022). Squaramide-Catalyzed Asymmetric Mannich Reaction between 1,3-Dicarbonyl Compounds and Pyrazolinone Ketimines: A Pathway to Enantioenriched 4-Pyrazolyl- and 4-Isoxazolyl-4-aminopyrazolone Derivatives. Molecules, 27(20), 6983. [Link]

-

Fuller, P., et al. (2008). Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes. Journal of the American Chemical Society, 130(44), 14611-14613. [Link]

-

Li, T., Niu, C., & Du, D. (2022). Enantioselective synthesis of isoxazole-containing spirooxindole tetrahydroquinolines via squaramide-catalysed cascade reactions. Organic & Biomolecular Chemistry, 20(27), 5582-5588. [Link]

-

Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Functionalized Pyrrolinones Containing a Geminal Diamine Core via an aza-Friedel–Crafts Reaction of Newly Developed Pyrrolinone Ketimines. (2021). Organic Chemistry Frontiers, 8(1), 57-62. [Link]

-

Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. (2010). Chemistry – A European Journal, 16(26), 7796-7800. [Link]

-

Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. (2013). Chinese Chemical Letters, 24(9), 815-818. [Link]

-

Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. (2011). Angewandte Chemie International Edition, 50(18), 4173-4177. [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journal of Organic Chemistry, 13, 564-571. [Link]

-

Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). ChemRxiv. [Link]

-

Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). ResearchGate. [Link]

-

Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (2024). Beilstein Journal of Organic Chemistry, 20, 236-261. [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Karyakarte, S. D., Smith, T. P., & Chemler, S. R. (2012). Stereoselective isoxazolidine synthesis via copper-catalyzed alkene aminooxygenation. The Journal of Organic Chemistry, 77(4), 2059-2065. [Link]

-

Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes. (2020). Angewandte Chemie International Edition, 59(28), 11433-11438. [Link]

-

Copper-Catalyzed Isoxazole Synthesis. (2022). ResearchGate. [Link]

-

Yang, W., & Du, D. (2013). Cinchona-based squaramide-catalysed cascade aza-Michael–Michael addition: enantioselective construction of functionalized spirooxindole tetrahydroquinolines. Chemical Communications, 49(78), 8842-8844. [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). Nature Communications, 13(1), 4341. [Link]

-

Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. (2021). Organic Chemistry Frontiers, 8(1), 57-62. [Link]

-

Access to functionalized pyrrolidones via copper-catalyzed aminooxygenation of unactivated alkenes. (2020). Semantic Scholar. [Link]

-

Catalytic asymmetric synthesis of pyrroloindolines via a rhodium(II)-catalyzed annulation of indoles. (2013). Journal of the American Chemical Society, 135(20), 7414-7417. [Link]

-

Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. (2015). Organic Letters, 17(21), 5224-5227. [Link]

-

Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. (2024). Organic Letters. [Link]

-

Organocatalytic Asymmetric Formal [3+2] Cycloaddition Reaction of Isocyanoacetates with Saccharin-Derived 1-Azadienes. (2021). ResearchGate. [Link]

-

Organocatalyzed [3 + 2] cycloaddition reaction for regioselective synthesis of N-arylbenzotriazoles: theoretical study. (2021). ResearchGate. [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2021). Sciforum. [Link]

-

Synthesis of N-acylamidines via rhodium-catalyzed reaction of nitrosobenzene derivatives with N-sulfonyl-1,2,3-triazoles. (2014). Organic Letters, 16(24), 6394-6396. [Link]

-

Synthesis of Tricyclic Isoxazoles via Sequential [3+2] Dipolar Cycloaddition and Palladium-Catalyzed Intramolecular Arylation Reactions. (2016). Synthesis, 49(06), 1356-1370. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). Accounts of Chemical Research, 56(7), 774-790. [Link]

-

Regio- and stereoselective [3 + 2] cycloaddition reaction: access to isoxazole-dispirobisoxindoles featuring three contiguous stereocenters. (2019). ResearchGate. [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Isoxazolidines via Copper-Catalyzed Alkene Diamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of pyrroloindolines via a rhodium(II)-catalyzed annulation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles [organic-chemistry.org]

- 8. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 14. Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

This guide provides a comprehensive technical overview of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates established chemical principles, data from closely related analogues, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole and Pyrrolidine Scaffolds in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that imparts a unique combination of electronic and steric properties to molecules. This ring system is a cornerstone in medicinal chemistry, with isoxazole derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in drug discovery, frequently incorporated to modulate physicochemical properties such as solubility and to introduce specific stereochemical features that can enhance target binding and biological activity. The combination of these two pharmacologically significant moieties in 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole suggests a high potential for novel biological activities.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure:

Figure 1: Chemical structure of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3,5-dimethyl-4-(pyrrolidin-2-yl)isoxazole |

| CAS Number | 1018128-26-1 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Canonical SMILES | CC1=C(C(=NO1)C)C2CCCN2 |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems and for guiding experimental design.

| Property | Predicted Value | Method/Software |

| pKa (most basic) | 9.5 ± 0.5 | ChemAxon |

| LogP | 1.2 ± 0.3 | XLogP3 |

| Aqueous Solubility | 2.5 g/L at 25°C | ALOGPS |

| Hydrogen Bond Donors | 1 | RDKit |

| Hydrogen Bond Acceptors | 2 | RDKit |

| Polar Surface Area | 33.12 Ų | RDKit |

Disclaimer: These values are computationally predicted and should be confirmed by experimental methods.

Proposed Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of the β-Dicarbonyl Precursor: The key starting material, 3-(pyrrolidin-2-yl)pentane-2,4-dione, can be synthesized through a Michael addition of a protected pyrrolidine derivative to an appropriate α,β-unsaturated ketone, followed by deprotection.

-

Condensation with Hydroxylamine:

-

To a solution of 3-(pyrrolidin-2-yl)pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Cyclization and Dehydration:

-

The initially formed oxime intermediate will undergo cyclization to form the isoxazole ring. This can be facilitated by adjusting the pH of the reaction mixture. An acidic or basic workup can promote the dehydration of the intermediate to yield the final product.

-

-

Purification:

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve both the reactants and facilitate the reaction.

-

Base: Sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the predicted key signals for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.8 - 2.2 | Multiplet | 4H | -CH₂-CH₂- of pyrrolidine |

| ~ 2.3 | Singlet | 3H | -CH₃ at C3 of isoxazole |

| ~ 2.5 | Singlet | 3H | -CH₃ at C5 of isoxazole |

| ~ 3.0 - 3.4 | Multiplet | 2H | -CH₂-N of pyrrolidine |

| ~ 3.8 | Triplet | 1H | -CH- of pyrrolidine |

| ~ 4.5 | Broad Singlet | 1H | -NH of pyrrolidine |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10-12 | -CH₃ at C3 and C5 |

| ~ 25 | -CH₂- of pyrrolidine |

| ~ 46 | -CH₂-N of pyrrolidine |

| ~ 55 | -CH- of pyrrolidine |

| ~ 110 | C4 of isoxazole |

| ~ 160 | C3 of isoxazole |

| ~ 168 | C5 of isoxazole |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300-3400 | N-H stretch (pyrrolidine) |

| ~ 2850-2960 | C-H stretch (aliphatic) |

| ~ 1600-1650 | C=N stretch (isoxazole) |

| ~ 1400-1450 | C-N stretch |

| ~ 1100-1200 | C-O stretch |

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ would be observed at m/z = 166.22. Fragmentation patterns would likely involve the cleavage of the pyrrolidine ring and the isoxazole ring.

Potential Applications and Research Directions

The unique structural combination of the 3,5-dimethylisoxazole and pyrrolidine moieties in this molecule opens up several avenues for research and potential applications.

Logical Relationships in Drug Discovery:

Figure 3: Potential research applications of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

-

Central Nervous System (CNS) Disorders: The pyrrolidine moiety is often incorporated into CNS-active drugs to enhance blood-brain barrier permeability. This makes the title compound a candidate for screening against neurological targets.

-

Oncology: Isoxazole derivatives have demonstrated significant anticancer activity.[1] Further investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.

-

Infectious Diseases: The isoxazole core is present in several antimicrobial agents. Screening for antibacterial and antifungal activity could reveal new therapeutic potential.

Conclusion

3,5-dimethyl-4-pyrrolidin-2-ylisoxazole is a molecule of significant interest due to its hybrid structure composed of two pharmacologically relevant scaffolds. While experimental data on this specific compound is sparse, this guide provides a comprehensive theoretical and predictive framework for its chemical properties, synthesis, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising chemical entity.

References

-

Shaik, A. B., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

Sources

Spectroscopic analysis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole. As experimental spectroscopic data for this specific molecule is not widely available in public-domain literature, this document leverages established principles and extensive reference data from its core structural motifs—the 3,5-dimethylisoxazole ring and a C4-substituted pyrrolidine ring—to predict and interpret its spectral characteristics. We present a detailed analysis of expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the predicted data but also the underlying scientific rationale and field-proven experimental protocols, offering a self-validating workflow for researchers in synthetic chemistry and drug development. This guide is designed to serve as a practical, authoritative resource for the unambiguous identification and characterization of this and structurally related molecules.

Introduction and Molecular Structure

The compound 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole is a unique heterocyclic entity that marries the electron-deficient isoxazole ring with the versatile, saturated pyrrolidine scaffold. The isoxazole moiety is a cornerstone in medicinal chemistry, known for its presence in various therapeutic agents.[1] The pyrrolidine ring, a common motif in natural products and pharmaceuticals, introduces stereochemical complexity and a site for further functionalization.[2][3] The direct linkage between these two systems at a sterically hindered position (C4 of the isoxazole) presents a fascinating challenge for structural confirmation.

Accurate spectroscopic analysis is therefore not merely a procedural step but the foundational pillar upon which all further research—be it pharmacological screening or synthetic derivatization—is built. This guide provides the analytical logic to confirm the covalent structure and connectivity of the target molecule.

Labeled Molecular Structure

For clarity throughout this guide, the atoms of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole are numbered as shown below. This systematic numbering will be used to assign specific signals in the subsequent spectroscopic analyses.

Caption: Labeled structure of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC/HMBC) experiments provides an unambiguous map of atomic connectivity.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum will reveal the chemical environment of every hydrogen atom. The predicted chemical shifts are based on known values for substituted isoxazoles and pyrrolidines.[2][4][5]

Predicted ¹H NMR Signals:

-

Isoxazole Methyl Protons (C3a-H, C5a-H): The two methyl groups attached to the isoxazole ring are in distinct electronic environments. The C5-methyl (C5a) is adjacent to the nitrogen atom, while the C3-methyl (C3a) is adjacent to the oxygen. This will result in two sharp singlets. We predict the C5a protons to be slightly downfield compared to the C3a protons.

-

Pyrrolidine Protons (C2'-H to C5'-H, N1'-H): Protons on the pyrrolidine ring typically resonate between 1.5-4.0 ppm.[2]

-

C2'-H: This proton is directly attached to the electron-withdrawing isoxazole ring, causing significant deshielding. It will appear as a multiplet at a lower field than other pyrrolidine protons.

-

C5'-H₂: These protons are adjacent to the nitrogen atom and will be deshielded, appearing as a multiplet.

-

C3'-H₂ and C4'-H₂: These methylene groups form the backbone of the ring and are expected to appear as complex, overlapping multiplets in the more upfield region of the pyrrolidine signals.

-

N1'-H: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| C5a-H₃ | ~2.40 | Singlet (s) | Methyl group at C5 of isoxazole.[6] |

| C3a-H₃ | ~2.25 | Singlet (s) | Methyl group at C3 of isoxazole.[6] |

| C2'-H | ~4.0 - 4.5 | Multiplet (m) | Deshielded by direct attachment to the isoxazole ring. |

| C5'-H₂ | ~3.0 - 3.5 | Multiplet (m) | Protons adjacent to the pyrrolidine nitrogen.[2] |

| C3'-H₂, C4'-H₂ | ~1.8 - 2.3 | Multiplet (m) | Overlapping signals from the pyrrolidine ring backbone. |

| N1'-H | 1.5 - 3.0 (variable) | Broad Singlet (br s) | Exchangeable with D₂O. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.[7]

-

Acquisition: Acquire data at 25°C. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

-

D₂O Exchange: After the initial spectrum is acquired, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum to identify the N-H proton signal.

¹³C NMR and DEPT Spectroscopy Analysis

The ¹³C NMR spectrum provides one signal for each unique carbon atom, revealing the carbon skeleton of the molecule. DEPT-135 and DEPT-90 experiments are essential to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Signals:

-

Isoxazole Carbons (C3, C4, C5): These carbons are characteristic of the isoxazole ring. C3 and C5, bonded to heteroatoms, will be significantly downfield.[8] The fully substituted C4 carbon will also be in this region but may have a lower intensity.

-

Methyl Carbons (C3a, C5a): These will appear as sharp signals in the upfield aliphatic region.

-

Pyrrolidine Carbons (C2', C3', C4', C5'): These saturated carbons will resonate in the aliphatic region. C2' (attached to the isoxazole) and C5' (attached to nitrogen) will be the most downfield of the pyrrolidine carbons.[2]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |

|---|---|---|---|

| C5 | ~168.0 | None (Quaternary) | Isoxazole ring carbon.[8] |

| C3 | ~160.0 | None (Quaternary) | Isoxazole ring carbon.[8] |

| C4 | ~115.0 | None (Quaternary) | Isoxazole ring carbon, substituted. |

| C2' | ~60.0 | Positive (CH) | Pyrrolidine carbon attached to isoxazole. |

| C5' | ~47.0 | Negative (CH₂) | Pyrrolidine carbon adjacent to nitrogen. |

| C3', C4' | ~25.0 - 35.0 | Negative (CH₂) | Pyrrolidine backbone carbons. |

| C5a | ~12.0 | Positive (CH₃) | Methyl carbon at C5.[8] |

| C3a | ~10.0 | Positive (CH₃) | Methyl carbon at C3.[8] |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: Use a 101 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. Follow up with DEPT-135 and DEPT-90 pulse sequences to determine carbon types.

2D NMR for Structural Confirmation

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for assembling the molecular puzzle by establishing through-bond connectivities.

-

COSY: This experiment shows which protons are coupled (typically on adjacent carbons). Key expected correlations include:

-

C2'-H with C3'-H₂ protons.

-

C3'-H₂ with C4'-H₂ protons.

-

C4'-H₂ with C5'-H₂ protons.

-

N1'-H with C2'-H and C5'-H₂ protons.

-

-

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the isoxazole and pyrrolidine rings.

Caption: Key predicted HMBC correlations for structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands: The spectrum will be dominated by vibrations from the isoxazole ring and the aliphatic C-H and N-H bonds of the pyrrolidine moiety.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Pyrrolidine) | [9] |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | [10] |

| ~1610 | C=N Stretch | Isoxazole Ring | [11] |

| ~1570 | C=C Stretch | Isoxazole Ring | [11] |

| ~1450 | C-H Bend | Aliphatic (CH₂, CH₃) | [12] |

| 1100 - 1250 | C-N Stretch | Amine |[13] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, dissolve the sample in a volatile solvent (e.g., CH₂Cl₂) and deposit a thin film onto a salt plate (NaCl or KBr).

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or salt plate first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The molecular weight of C₁₀H₁₄N₂O is 178.23 g/mol . A strong molecular ion peak is expected at m/z = 178.

-

Fragmentation Pattern: The fragmentation will likely be initiated by two primary pathways: cleavage of the weak N-O bond in the isoxazole ring, a characteristic fragmentation for this heterocycle,[14] and α-cleavage adjacent to the nitrogen atom in the pyrrolidine ring, a hallmark of amines.[15]

Caption: Plausible EI fragmentation pathways for the title compound.

Key Predicted Fragments:

-

m/z = 121: Represents the 3,5-dimethyl-4-isoxazolyl radical cation, resulting from the cleavage of the C4-C2' bond.

-

m/z = 70: Represents the pyrrolidin-2-yl cation (or a rearranged isomer), a very common fragment for N-substituted pyrrolidines resulting from α-cleavage.[16] This is expected to be a prominent peak.

-

m/z = 163: Loss of a methyl radical ([M-15]⁺), a common fragmentation for methyl-substituted aromatics.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₄N₂O) of the molecular ion.

Integrated Analytical Workflow

No single technique provides absolute proof of structure. True confidence is achieved when all spectroscopic data converge to support a single hypothesis. The workflow below illustrates how these techniques interlink to provide a validated structural assignment.

Caption: A self-validating workflow for structural elucidation.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine.

- Scite.ai. Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles.

- ResearchGate. IR and NMR spectrum of isoxazole 2k.

- Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

- ScienceOpen. Supporting Information.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations.

- ChemicalBook. Isoxazole(288-14-2) 1H NMR spectrum.

- ChemicalBook. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum.

- PubChem. 3,5-Dimethylisoxazole.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.

- PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.

- ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.

- MDPI. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole.

- SpectraBase. 3,5-Dimethylisoxazole - Optional[1H NMR] - Spectrum.

- BLDpharm. 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole.

- National Institute of Standards and Technology. Pyrrolidine - Mass spectrum (electron ionization).

- Wikipedia. Pyrrolidine.

- PubMed. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.

- SpectraBase. 3,5-Dimethylisoxazole - Optional[13C NMR] - Spectrum.

- PubChem. 3,5-dimethyl-N-[2-methyl-4-[(3S)-3-[(2S)-2-methylpyrrolidin-1-yl]pyrrolidin-1-yl]phenyl]-1,2-oxazole-4-carboxamide.

- (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- Thioketenes and Iminopropadienethiones RN=C=C=C=S from Isoxazolones.

- National Institute of Standards and Technology. Pyrrolidine - IR Spectrum.

- Mass Spectrometry: Fragmentation.

- (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

- (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.

Sources

- 1. sciarena.com [sciarena.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. scispace.com [scispace.com]

- 14. scite.ai [scite.ai]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Pyrrolidine [webbook.nist.gov]

3,5-dimethyl-4-pyrrolidin-2-ylisoxazole mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel synthetic compound, 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole. By examining its core structural motifs—a 3,5-dimethylisoxazole ring and a pyrrolidine moiety—we can infer a likely biological target. The isoxazole scaffold is a key feature in numerous bioactive compounds, while the pyrrolidine ring is a cornerstone of many neurologically active agents.[1][2][3][4] This document posits that the primary mechanism of action for 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole is selective agonism at the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). This hypothesis is built upon robust evidence from structurally analogous compounds and provides a framework for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising chemical entity.

Introduction: Deconstructing the Pharmacophore